molecular formula C16H16BF4NO2 B2855594 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium  tetrafluoroborate CAS No. 457051-95-5

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate

Cat. No.: B2855594
CAS No.: 457051-95-5
M. Wt: 341.11
InChI Key: AANADKPIKNHTRZ-UHFFFAOYSA-N
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Description

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is a pyridinium-based ionic liquid (IL) characterized by a benzoyloxy-substituted propenyl group attached to the pyridinium nitrogen. The tetrafluoroborate (BF₄⁻) counterion enhances its ionic stability and solubility in polar solvents.

Properties

IUPAC Name

(2-methyl-1-pyridin-1-ium-1-ylprop-2-enyl) benzoate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO2.BF4/c1-13(2)15(17-11-7-4-8-12-17)19-16(18)14-9-5-3-6-10-14;2-1(3,4)5/h3-12,15H,1H2,2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANADKPIKNHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=C)C([N+]1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate typically involves the reaction of pyridine with benzoyl chloride and 2-methyl-2-propen-1-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate salt is then formed by reacting the intermediate product with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the benzoyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The benzoyloxy group can participate in various chemical reactions, while the pyridinium ring can interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

Pyridinium tetrafluoroborate derivatives vary significantly in their substituents, which dictate their chemical reactivity and applications. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate Benzoyloxy, 2-methylpropenyl C₁₇H₁₈BF₄NO₂ Hypothesized: High lipophilicity, potential use in catalysis or biomedicine -
4-(Dimethylamino)-1-(4-phenoxybutyl)pyridinium tetrafluoroborate (Compound 19) 4-phenoxybutyl, dimethylamino C₁₃H₁₉N₂O⁺ Antibacterial (MIC: 1 mg/mL against P. aeruginosa and S. racemosum)
CDAP (1-cyano-4-dimethylamino pyridinium tetrafluoroborate) Cyano, dimethylamino C₈H₉BF₄N₃ Polysaccharide activation for vaccine conjugates (stable at 2–8°C for 12 months)
BPHP (from ) Bromophenyl oxoethyl, hydrazono Complex structure Corrosion inhibition (efficiency >90% in acidic media)

Key Observations:

  • Benzoyloxy vs.
  • Reactive Substituents : The propenyl group in the target compound could enable polymerization or Michael addition reactions, unlike the stable alkyl chains in N-hexylpyridinium tetrafluoroborate () .

Counterion and Ionic Interactions

All compounds listed above share the BF₄⁻ counterion, which is known for low viscosity and high thermal stability. However, substituents modulate their ionic behavior:

  • CDAP: The cyano group increases electrophilicity, making it effective in covalent bonding with polysaccharides .
  • Compound 19: The dimethylamino group enhances basicity, aiding in antimicrobial activity via membrane disruption .

Biological Activity

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with a benzoyloxy group and a propenyl moiety, which contribute to its unique chemical properties. The tetrafluoroborate anion enhances the solubility and stability of the compound in various biological assays.

Pharmacological Profile

Research indicates that 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antiproliferative Effects : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines, particularly Hela and A549 cells. IC50 values for these cell lines are reported to be approximately 200 µg/mL, indicating potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Interaction with Cellular Membranes : The lipophilic nature of the benzoyloxy group allows it to integrate into cellular membranes, disrupting membrane integrity and leading to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell growth and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, with a significant reduction in bacterial load observed after treatment with the compound at concentrations of 50 µg/mL.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated Hela cells with varying concentrations of the compound. The findings revealed that at concentrations above 100 µg/mL, there was a marked decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.

Data Summary

Biological ActivityObserved EffectIC50/MIC Values
AntimicrobialEffective against S. aureusMIC: 50-100 µg/mL
Effective against E. coliMIC: 50-100 µg/mL
AntiproliferativeInhibits Hela cell proliferationIC50: ~200 µg/mL
Inhibits A549 cell proliferationIC50: ~200 µg/mL

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